molecular formula C11H11N3O4 B8356876 Methyl 1-ethyl-4-nitro-1H-benzimidazole-6-carboxylate

Methyl 1-ethyl-4-nitro-1H-benzimidazole-6-carboxylate

Cat. No. B8356876
M. Wt: 249.22 g/mol
InChI Key: FGOZWDICHQDFOZ-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

Methyl 4-amino-3-(ethylamino)-5-nitrobenzoate (D205) (850 mg, 3.55 mmol, 1 equiv) was dissolved in formic acid (20 ml) and the resulting solution was stirred at 100° C. for 45 min then cooled to room temperature and diluted with AcOEt (200 ml). The organic phase was washed with a 2N aqueous NaOH solution, dried over MgSO4 and concentrated in vacuo to give methyl 1-ethyl-4-nitro-1H-benzimidazole-6-carboxylate (D206) (700 mg, 79%) as a tan solid which was used in the next step without further purification. [M+H]+=250.1, RT=2.41 min.
Name
Methyl 4-amino-3-(ethylamino)-5-nitrobenzoate
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[NH:15][CH2:16][CH3:17].[CH:18](O)=O>CCOC(C)=O>[CH2:16]([N:15]1[C:3]2[CH:4]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:2]=2[N:1]=[CH:18]1)[CH3:17]

Inputs

Step One
Name
Methyl 4-amino-3-(ethylamino)-5-nitrobenzoate
Quantity
850 mg
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])NCC
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 100° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
WASH
Type
WASH
Details
The organic phase was washed with a 2N aqueous NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)N1C=NC2=C1C=C(C=C2[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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